![molecular formula C19H20F3NO5 B13435237 Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical products with specific properties and functions.
Mécanisme D'action
The mechanism by which Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other trifluoromethyl-substituted pyridines and methoxy-substituted phenylpropanoates.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in the same molecule gives this compound unique chemical and physical properties, making it particularly valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H20F3NO5 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate |
InChI |
InChI=1S/C19H20F3NO5/c1-25-17(24)16(18(26-2)27-3)13-8-5-4-7-12(13)11-28-15-10-6-9-14(23-15)19(20,21)22/h4-10,16,18H,11H2,1-3H3 |
Clé InChI |
WIJNSMMYVMNTAR-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


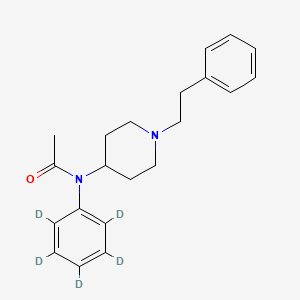
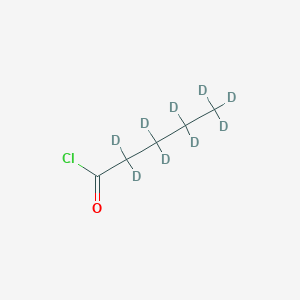
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
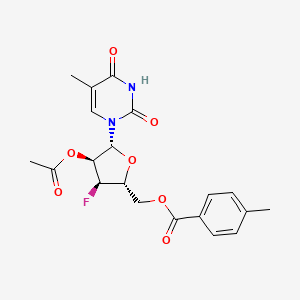
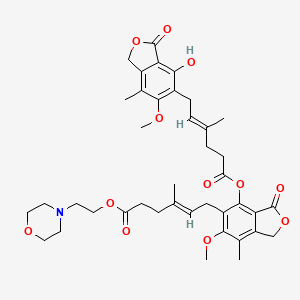
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)
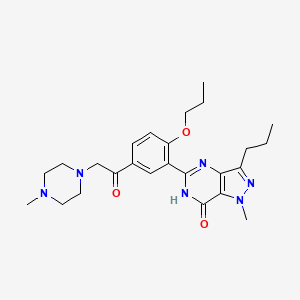
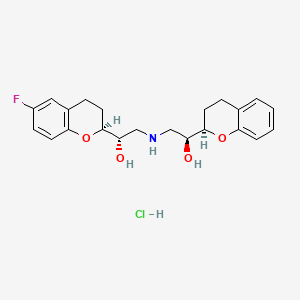
![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
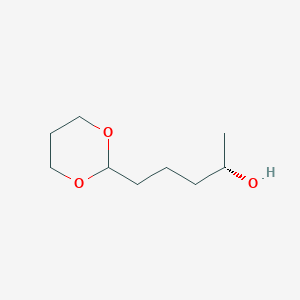
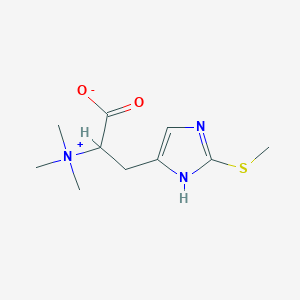

![2-Bromo-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione (Major)](/img/structure/B13435220.png)
